Journal Name:Nano Energy
Journal ISSN:2211-2855
IF:19.069
Journal Website:http://www.journals.elsevier.com/nano-energy/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:808
Publishing Cycle:
OA or Not:Not
Nano Energy ( IF 19.069 ) Pub Date: 2019-08-08 , DOI:
10.1039/C9SE00336C
The interfacial effect between different metallic active centers can greatly influence their synergistic effect, further affecting their catalytic performance. Therefore, Co–Ni bimetal based ordered mesoporous metal oxide catalysts with different interfacial properties have been prepared by a one-pot evaporation induced self-assembly (EISA) strategy as well as an incipient impregnation method. The obtained catalysts with large specific surface areas, large pore volumes, and narrow pore size distributions were investigated as catalysts toward CO2 methanation. It was found that the Co–Ni bimetal catalyst synthesized by the one-pot EISA strategy displayed a much higher catalytic activity in CO2 conversion than the counterparts prepared by the incipient impregnation method, especially in a low reaction temperature region. The reason for this could be attributed to the difference in their interfacial properties based on XPS and H2-TPR characterization studies, which greatly affected the catalytic activities. Besides, all the investigated catalysts showed excellent catalytic stabilities without deactivation after 50 h time on stream owing to the confinement effect of the mesoporous framework and mesoporous channel, which could effectively suppress the thermal sintering of the metallic active centers. Therefore, the Co–Ni based bimetal ordered mesoporous catalysts constructed by the one-pot EISA strategy could be considered as a potential efficient catalyst candidate for CO2 methanation.
Nano Energy ( IF 19.069 ) Pub Date: 2019-10-22 , DOI:
10.1039/C9SE00810A
One of the core problems facing DSSCs is that they only partially absorb the solar spectrum, and a feasible solution is to co-sensitize two or more dyes with different absorption spectra to achieve panchromatic absorption. Herein, two organic dyes S3 and S4 containing bipyridine anchoring groups were prepared and used as co-sensitizers to assemble solar cells with porphyrin dye JA3. In the structural design of S3 and S4, we use diphenylthiazide and carbazole with a long carbon chain as electron donors and dipyridine with better planarity as an electron acceptor, and this is conducive to increasing the intramolecular charge transfer performance of dyes, inhibiting dye aggregation and increasing the amount of dye loading. Optical performance analysis shows that the light-harvesting ability of the device has been significantly improved after the co-sensitization of the two organic molecules with porphyrin dye JA3. At the same time, the charge recombination of porphyrin dyes has been significantly reduced because the appropriate molecular volume structures of S3 and S4 can fill the adsorption gap between porphyrin dyes. The DSSC based on JA3 shows a PCE of 6.23%, with a Voc of 801 mV, a Jsc of 12.23 mA cm−2, and a FF of 63.55%. After co-sensitization, the overall performance of the device has been significantly improved; both short-circuit current and open-circuit voltage have been greatly enhanced. The DSSC based on JA3 + S3 shows a high PCE of 8.20%, with a Voc of 821 mV, a Jsc of 15.46 mA cm−2, and a FF of 64.55%. The co-sensitizer not only successfully compensates for the absorption defects of porphyrin dyes in the range of 500–600 nm and improves the light response current, but also fills the adsorption gap between the main dyes, and effectively suppresses the charge recombination behavior, thus improving the open-circuit voltage of the device.
Nano Energy ( IF 19.069 ) Pub Date: 2020-02-27 , DOI:
10.1039/D0SE00007H
Here we report IrO2 with dendrite-like nanostructures (DLNs) as a catalyst for the oxygen evolution reaction (OER) in acidic solution. The IrO2 DLNs are prepared by the molten salt method and have self-standing three dimensional structures. IrO2 with DLNs has a high mass activity determined to be 19-fold that of commercial IrO2. Combining a wide array of ex situ characterization methods, we demonstrate that the sublayer Ir cations and lattice O participate in the OER. The Ir corrosion and O/OH− adsorption during the OER can lead to IrO2 surface reconstruction, from a compressed one to a stretched one.
Nano Energy ( IF 19.069 ) Pub Date: 2017-10-11 , DOI:
10.1039/C7SE00453B
A BiVO4/WO3/FTO (FTO: fluorine doped tin oxide coated glass) multilayer photoelectrode was found to be suitable for photoelectrochemical oxidative hypochlorous acid (HClO) production from chloride ions (Cl−). HClO was efficiently produced in the electrolyte solution by irradiating the BiVO4/WO3/FTO photoanode with simulated solar light. It was expected that Cl− would be oxidized to chlorine (Cl2) by the photogenerated holes on the BiVO4, and then converted to HClO via the disproportionation reaction in an aqueous electrolyte solution. For the first 100 s, the current efficiency for HClO production was 97%, indicating that the photogenerated hole oxidized Cl− with high selectivity in preference to H2O. Moreover, the BiVO4/WO3/FTO multilayer photoanode enabled us to achieve significant diminution of the external bias required for HClO production under solar light irradiation.
Nano Energy ( IF 19.069 ) Pub Date: 2020-01-13 , DOI:
10.1039/C9SE01056D
Perovskite SrNbO2N particles were directly synthesized using a one-step thermal nitridation method with chloride flux and subsequently annealed under an inert Ar flow. By suitable adjustment of the flux synthesis parameters, including the nitridation temperature and the composition of the molten salt, preferable experimental conditions were found to suppress the formation of surface Nb defects and obtain samples with high crystallinity. The different SrNbO2N photoanodes were fabricated using the electrophoretic deposition (EPD) method followed by necking treatment. The SrNbO2N photoanode prepared using the optimum experimental conditions (nitridation temperature: 850 °C, a molar ratio of flux SrCl2 : KCl = 2 : 1) exhibited the highest photocurrent density of 2.0 mA cm−2 at 1.23 VRHE under simulated sunlight (AM 1.5G 100 mW cm−2) in a 1 M NaOH electrolyte. In comparison, the other highly defective SrNbO2N photoanodes demonstrated an unsatisfactory water oxidation performance, which demonstrates the necessity to reduce the destructive effect of defects in order to achieve a higher photocurrent density.
Nano Energy ( IF 19.069 ) Pub Date: 2018-07-03 , DOI:
10.1039/C8SE00250A
Perovskite solar cells (PSCs) are highly promising, but they are mechanically fragile, composed of layers with mismatches in thermal expansion coefficients, and known to decompose in the presence of heat and moisture. Here we show the development of a glass–glass encapsulation methodology for PSCs that enables them to pass the industry standard IEC 61646 damp heat and thermal cycling tests. It is important to select a thermally stable perovskite composition to withstand the encapsulation process at 150 °C and design a cell that minimizes metal diffusion. Moreover, the package needs an edge seal to effectively prevent moisture ingress and an inert encapsulant with an appropriate elastic modulus to hold the package together while allowing for compliance during temperature fluctuations. Our work demonstrates that industrially relevant encapsulation techniques have the potential to enable the commercial viability of PSCs.
Nano Energy ( IF 19.069 ) Pub Date: 2020-01-18 , DOI:
10.1039/C9SE00942F
This paper presents a novel process to degrade cornstalk lignin in alkaline liquor by using an electrolytic cell, equipped with a nickel plate cathode and a Pb/PbO2 anode in sodium hydroxide solution. Cyclic voltammetry tests were conducted and polarization curves were obtained to research the electrochemical oxidation performance of the Pb/PbO2 anode and electrocatalytic hydrogenation of the Ni cathode in the lignin alkali solution. High performance liquid chromatography (HPLC) was used to characterize the functional groups and molecular weight distribution of the lignin residue. By GC-MS analysis, it was confirmed that there were 12 kinds of compounds in the degradation products of alkali cornstalk lignin. In addition to this, some commercially valuable chemicals, including toluene, m-xylene (MX), o-xylene (OX) and anisole, were also observed.
Nano Energy ( IF 19.069 ) Pub Date: 2019-11-20 , DOI:
10.1039/C9SE00604D
Electromethanogenesis (EM) process was specifically designed to increase the conversion efficiency of organic substrates towards methane production and was further evaluated towards biogas upgradation applications. Four single-chambered EM systems were operated using designed synthetic wastewater (carbon source: 10 g L−1) to comparatively analyze the effect of applied voltage (AV −0.8 V; CC 100 Ω) and electrode placement on methanogenesis. The experiments were performed in three phases: the biomethanation phase (BM) (without electrodes assembly), electrode phase (MESOC; with electrodes assembly in an open circuit operation) and EM phase (MESCC/AV; electrodes assembly in a closed circuit or applied voltage operation). Electrode placement with a submerged anode and variations in the position of the cathode [partially air-exposed cathode; AV (R1/MESAV) and CC (R2/MESCC)] and completely submerged cathode [AV (R3/IE-MESAV) and CC (R4/IE-MESCC)] were evaluated. The results for the EM phase showed higher total biogas formation in R3/IE-MESAV (1.12 L), followed by R1/MESAV (0.91 L), R4/IE-MESCC (0.88 L) and R2/MESCC (0.59 L). Higher methane content was observed in R3/IE-MESAV (0.88 L) with a conversion efficiency of 76%, followed by R1/MESAV (0.66 L; 60%), R4/IE-MESCC (0.60 L; 56%) and R2/MESCC (0.37 L; 34%). EM operation depicted higher CH4 fraction with the co-generation of lower fractions of H2 and CO2 [R3/IE-MESAV (CH4-78%; H2-5%; CO2-17%), R1/MESAV (CH4-73%; H2-3%; CO2-22%), R4/IE-MESCC (CH4-68%; H2-5%; CO2-28%), R2/MESCC (CH4-63%; H2-4%; CO2-34%)] compared to control operation (CH4-61%; H2-4%; CO2-33%). The polarized microenvironment provided during EM (CC/AV) significantly contributed to biogas upgradation with a simultaneous CO2 reduction as compared to the BM and MESOC phases. Electrochemical characterization showed a high regulatory influence of the electron flux in R3/IE-MESAV, which helped to increase CO2 conversion/utilization compared to other conditions. EM influenced direct interspecies electron transfer (DIET), creating a microbe–electrode synergy leading to neutralize the disruptors influence (from side reactions) on final product formation. This study provides a specific strategy for increasing the overall methane yields with the influence of in situ/ex situ potential, while overcoming the limitations of methanogenesis.
Nano Energy ( IF 19.069 ) Pub Date: 2017-08-07 , DOI:
10.1039/C7SE00210F
Here we report a novel multiwall carbon nanotube/sulphur/polyindole (MWCNT/S/PIN) nanocomposite as a cathode material for lithium–sulphur (Li–S) batteries to alleviate capacity decay. The nanocomposite cathode material is synthesized by chemical precipitation of sulphur onto functionalized MWCNTs followed by in situ polymerization of indole. The MWCNT/S/PIN nanocomposite exhibits an initial specific capacity of 1490 mA h g−1 and enhanced cycling stability compared to the binary nanocomposite (MWCNT/S). The MWCNT/S/PIN composite cathode displays a specific capacity of 1043 mA h g−1 after 100 cycles at 0.1C rate with 70% capacity retention. The better electrochemical performance of the ternary nanocomposite cathode material is attributed to the synergistic effect of the functionalized MWCNTs and polyindole which provides an improved conductivity and effective fencing of intermediate polysulphides.
Nano Energy ( IF 19.069 ) Pub Date: 2018-06-20 , DOI:
10.1039/C8SE00195B
Lithium–sulfur (Li–S) batteries, which are well-known and much studied rechargeable batteries, are very promising because of their low cost, environmental friendliness, very high specific capacity and superior energy density. However, applications of Li–S batteries have been obstructed by their fast capacity fading and low coulombic efficiency due to soluble polysulfide migration during charge/discharge cycling. Herein, we present a strategy utilizing cobalt metal–organic framework (CoMOF) with rough porous surface and defective structure as a host material for sulfur accommodation, which implements a CoMOF and S composite (CoMOF–S) as a cathode. Capacity retention of CoMOF–S cathode surpasses that of pure sulfur by 87.18% after 100 cycles at 0.1C, while achieving coulombic efficiency above 98% at a high rate of 2.0C. We reveal structural features by combining X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) calculations, which confirm the covalent bond connection between CoMOF and S. We attribute the excellent cycling performance to covalent bond immobilization of sulfur.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.70 | 68 | Science Citation Index Expanded | Not |
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